molecular formula C9H10F3NO B047680 4-Ethoxy-2-(trifluoromethyl)aniline CAS No. 121307-27-5

4-Ethoxy-2-(trifluoromethyl)aniline

Cat. No.: B047680
CAS No.: 121307-27-5
M. Wt: 205.18 g/mol
InChI Key: ITILAORUYLLCNC-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Ethoxy-2-(trifluoromethyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-Ethoxy-2-(trifluoromethyl)aniline is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but lacks the ethoxy group.

    4-Ethoxyaniline: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-Ethoxy-2-(trifluoromethyl)aniline is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical properties. The combination of these groups can enhance the compound’s reactivity, binding affinity, and stability compared to similar compounds .

Properties

IUPAC Name

4-ethoxy-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITILAORUYLLCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616334
Record name 4-Ethoxy-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121307-27-5
Record name 4-Ethoxy-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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